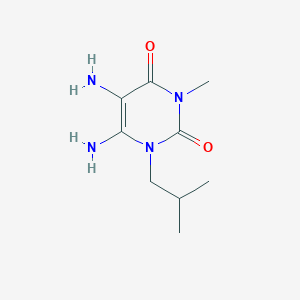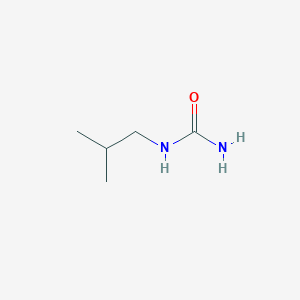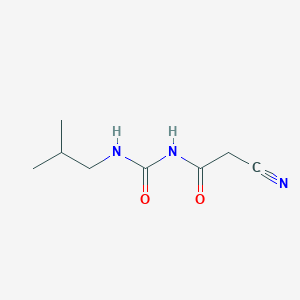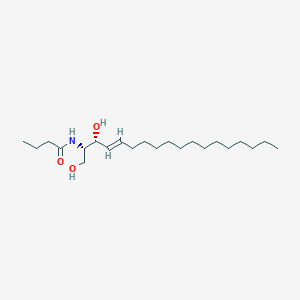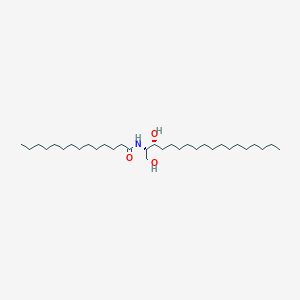
神经酰胺
描述
科学研究应用
作用机制
C24:1-神经酰胺通过多个分子靶点和途径发挥作用:
细胞信号传导: 神经酰胺在多种信号通路中充当第二信使,包括参与凋亡和细胞分化的通路.
凋亡: 神经酰胺通过激活半胱天冬酶和其他促凋亡蛋白来促进凋亡.
线粒体功能: 神经酰胺抑制线粒体呼吸链,导致细胞色素c的释放和凋亡途径的激活.
生化分析
Biochemical Properties
Nervonic Ceramide interacts with several enzymes, proteins, and other biomolecules. The biosynthesis of Nervonic Ceramide starts from oleic acid through fatty acid elongation, where malonyl-CoA and long-chain acyl-CoA are firstly condensed by a rate-limiting enzyme 3-ketoacyl-CoA synthase (KCS) . It has also been reported that desaturases in a few plants can catalyze very long-chain saturated fatty acid into Nervonic Ceramide .
Cellular Effects
Nervonic Ceramide has broad effects on different types of brain cells, including endothelial cells, microglia, and neurons . It is believed to function by stimulating lipid production in the skin, thereby reinforcing the skin’s barrier function .
Molecular Mechanism
It is known that Nervonic Ceramide can modify intracellular signaling pathways to slow anabolism, ensuring that catabolism ensues .
Temporal Effects in Laboratory Settings
It is known that ceramide levels can be fine-tuned and alteration of the sphingolipid–ceramide profile contributes to the development of age-related, neurological and neuroinflammatory diseases .
Metabolic Pathways
Nervonic Ceramide is involved in several metabolic pathways. The biosynthesis of Nervonic Ceramide is considered starting from oleic acid through fatty acid elongation . In this process, malonyl-CoA and long-chain acyl-CoA are firstly condensed by a rate-limiting enzyme 3-ketoacyl-CoA synthase (KCS) .
Subcellular Localization
It is known that ceramide resides in several membranes, is synthesized in the endoplasmic reticulum, mitochondrial, and nuclear membranes, and can be further processed into glycosphingolipids or sphingomyelin .
准备方法
合成路线和反应条件
. 这种酶促反应会产生神经酰胺,然后可以将其分离和纯化。合成路线可以概括如下:
鞘磷脂水解: 鞘磷脂被鞘磷脂酶水解生成神经酰胺。
分离和纯化: 得到的产物神经酰胺通过色谱技术进行分离和纯化。
工业生产方法
C24:1-神经酰胺的工业生产涉及鞘磷脂的大规模酶促水解,然后使用高效液相色谱 (HPLC) 进行纯化。 该工艺经过优化,以确保最终产品的高产率和纯度 .
化学反应分析
反应类型
C24:1-神经酰胺会发生多种化学反应,包括:
氧化: 神经酰胺可以被氧化生成神经酰胺-1-磷酸。
还原: 神经酰胺的还原会导致二氢神经酰胺的形成。
常用试剂和条件
氧化: 过氧化氢 (H₂O₂) 通常用作氧化剂。
还原: 硼氢化钠 (NaBH₄) 用作还原剂。
取代: 糖基转移酶用于催化糖鞘脂的形成.
主要产物
神经酰胺-1-磷酸: 通过氧化形成。
二氢神经酰胺: 通过还原形成。
糖鞘脂和鞘磷脂: 通过取代形成.
相似化合物的比较
C24:1-神经酰胺可以根据其酰基链长度和不饱和度与其他神经酰胺进行比较:
C160-神经酰胺: 具有较短的酰基链,与代谢功能障碍和心脏功能下降有关.
C180-神经酰胺: 与C16:0-神经酰胺类似,它与代谢疾病有关.
C240-神经酰胺: 缺少C24:1-神经酰胺中存在的双键,对于维持功能性皮肤屏障至关重要.
属性
IUPAC Name |
(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40-41,44-45H,3-16,19-34,36,38-39H2,1-2H3,(H,43,46)/b18-17-,37-35+/t40-,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSBNBBOSZJDKB-KPEYJIHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H81NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415272 | |
| Record name | C24:1 Cer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:1/24:1(15Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004953 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
| Record name | Cer(d18:1/24:1(15Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004953 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54164-50-0 | |
| Record name | C24:1 Cer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of C24:1 ceramide in cell signaling?
A1: C24:1 ceramide, like other ceramides, acts as a bioactive lipid involved in various cellular processes. It can influence cell growth, differentiation, apoptosis, and inflammation. [, , , , , ] Its specific mechanisms of action often involve modulating signaling pathways and altering membrane properties.
Q2: What is the connection between C24:1 ceramide and acute rejection in transplantation?
A3: Studies have shown that reduced serum concentrations of C24:1 ceramide are associated with acute rejection in liver transplant patients and in mouse models of skin graft and hepatocyte transplantation. [] This reduction appears to be specifically linked to acute rejection. [] Further research suggests that increasing ceramide concentrations, particularly C24:1 ceramide, could potentially benefit transplant recipients experiencing acute rejection. []
Q3: Does C24:1 ceramide play a role in Alzheimer's disease?
A4: Research indicates that serum from Alzheimer's disease mouse models and patients contains a subpopulation of astrocyte-derived exosomes enriched with C24:1 ceramide. [] These exosomes, termed "astrosomes," are associated with amyloid-beta (Aβ) and contribute to its neurotoxicity. [] The ceramide enrichment within astrosomes is believed to play a role in their ability to induce mitochondrial dysfunction and neuronal cell death. []
Q4: How does C24:1 ceramide influence insulin sensitivity?
A5: In humans, higher serum levels of C24:1 ceramide are positively correlated with insulin resistance in individuals with type 2 diabetes. [] This suggests that C24:1 ceramide may contribute to the development of insulin resistance, a key feature of type 2 diabetes.
Q5: What is the relationship between C24:1 ceramide and cardiorespiratory fitness?
A6: Studies in older adults have found an inverse association between circulating C24:1 ceramide levels and cardiorespiratory fitness (VO2 peak). [] Higher C24:1 ceramide levels are associated with lower aerobic capacity, suggesting a potential link between C24:1 ceramide and age-related decline in cardiovascular fitness. []
Q6: What is the molecular formula and weight of C24:1 ceramide?
A6: The molecular formula of C24:1 ceramide is C42H83NO3, and its molecular weight is 653.1 g/mol.
Q7: What analytical techniques are used to study C24:1 ceramide?
A7: Several analytical methods are employed to characterize and quantify C24:1 ceramide, including:
- High-performance liquid chromatography (HPLC): HPLC, often coupled with tandem mass spectrometry (MS/MS), allows for the separation and identification of individual ceramide species, including C24:1 ceramide. [, , , , , , ]
- Mass spectrometry (MS): MS techniques, such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) and liquid chromatography-mass spectrometry (LC-MS), enable the identification and quantification of specific ceramide species based on their mass-to-charge ratios. [, , , , , , , ]
Q8: Are there specific challenges in analyzing C24:1 ceramide?
A8: Accurately analyzing C24:1 ceramide can be challenging due to its low abundance in biological samples and the structural similarity among different ceramide species. Sophisticated analytical techniques and careful sample preparation are crucial for reliable quantification and characterization.
Q9: Can C24:1 ceramide be used as a biomarker for disease?
A9: Emerging research suggests that C24:1 ceramide, along with other ceramide species, holds potential as a biomarker for various diseases. For example:
- Elevated levels of C24:1 ceramide have been associated with an increased risk of cardiovascular disease. [, , ]
- C24:1 ceramide could potentially serve as an early biomarker for gestational diabetes mellitus. []
- Dysregulated C24:1 ceramide levels are observed in multiple sclerosis patients, suggesting a potential role in disease pathogenesis or progression. [, ]
Q10: Are there any therapeutic strategies targeting C24:1 ceramide?
A10: While there are currently no therapies directly targeting C24:1 ceramide, several avenues are under investigation:
- Modulating ceramide synthesis: Inhibiting enzymes involved in ceramide synthesis, such as ceramide synthases, is a potential strategy for reducing ceramide levels. [, , ]
- Enhancing ceramide degradation: Increasing the activity of enzymes that break down ceramides, such as ceramidases, could offer a therapeutic approach. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




